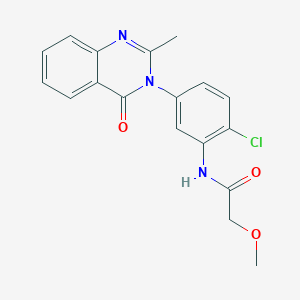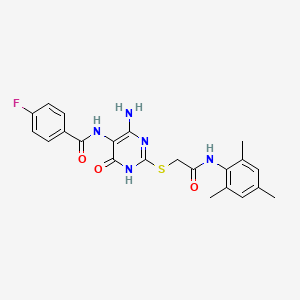
N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reductive Chemistry and Bioreductive Drugs
Compounds structurally related to the query have been explored for their reductive chemistry, particularly in the context of bioreductive drugs. These drugs exhibit selective toxicity for hypoxic cells, a feature that is crucial for targeting tumor cells in cancer therapy. The selective toxicity arises due to oxygen-inhibited enzymatic reduction, making these compounds of significant interest in developing novel cancer treatments (Palmer et al., 1995).
Metabotropic Glutamate Receptor Antagonists
Another area of application for similar compounds is as metabotropic glutamate receptor (mGluR) antagonists. These compounds have shown potential in treating neurological disorders and exhibit antipsychotic-like effects in animal models (Satoh et al., 2009). Their development as PET tracers also underscores their utility in studying neurological functions and disorders in vivo (Fujinaga et al., 2012).
Protein Kinase Inhibitors
Compounds with similar structural features have been synthesized and evaluated as protein kinase inhibitors, highlighting their potential in treating various cancers. These inhibitors can arrest cancer cells in mitosis, leading to cell death, which is crucial for anticancer strategies (Theoclitou et al., 2011).
Fluorescent Probes for Protein Interaction Studies
In the realm of biochemistry, derivatives of related compounds have been developed as fluorescent probes for studying dynamic protein interactions. These probes are particularly useful in investigating protein-protein interactions, a fundamental aspect of understanding cellular processes and disease mechanisms (Loving & Imperiali, 2008).
Antibacterial and Antimicrobial Agents
Additionally, research has been conducted on the synthesis and evaluation of similar compounds as antimicrobial agents. These studies are critical in the ongoing search for new treatments against resistant bacterial strains, highlighting the versatility of such compounds in contributing to global health solutions (Desai et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S/c1-11-8-12(2)17(13(3)9-11)25-16(29)10-32-22-27-19(24)18(21(31)28-22)26-20(30)14-4-6-15(23)7-5-14/h4-9H,10H2,1-3H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGXPCGOSIUFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)
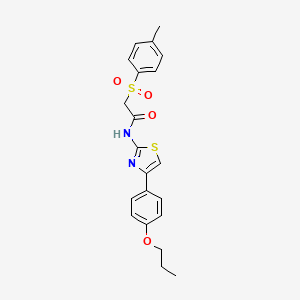

![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)
![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)
![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2920039.png)
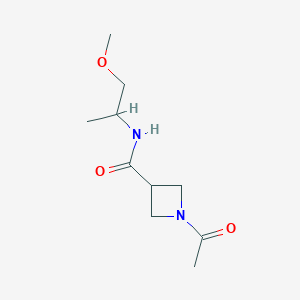
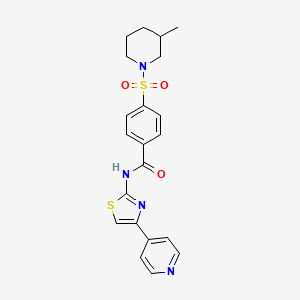

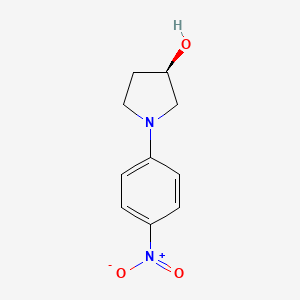
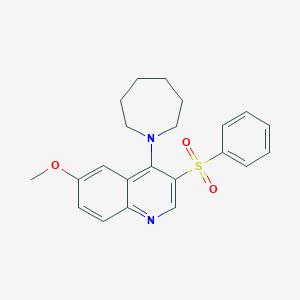

![Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2920053.png)
